molecular formula C17H20N4O3 B2492244 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 2034423-11-3

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2492244
CAS No.: 2034423-11-3
M. Wt: 328.372
InChI Key: WGVJMYRVXOZOQS-UHFFFAOYSA-N
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Description

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyridazinone ring, a cyclopropyl group, and a methoxyphenyl urea moiety, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

    Attachment of the Ethyl Linker: The ethyl linker can be introduced through alkylation reactions using ethyl halides or ethyl sulfonates.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with 2-methoxyaniline and phosgene or its safer alternatives like triphosgene to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea has several potential scientific research applications:

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be used in studies to understand its pharmacokinetics, pharmacodynamics, and potential therapeutic effects.

    Materials Science: The unique structure of the compound may make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used to investigate its effects on various biological pathways and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-chlorophenyl)urea: Similar structure with a chlorophenyl group instead of a methoxyphenyl group.

    1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-fluorophenyl)urea: Similar structure with a fluorophenyl group instead of a methoxyphenyl group.

Uniqueness

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea is unique due to the presence of the methoxyphenyl group, which may impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-24-15-5-3-2-4-14(15)19-17(23)18-10-11-21-16(22)9-8-13(20-21)12-6-7-12/h2-5,8-9,12H,6-7,10-11H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVJMYRVXOZOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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